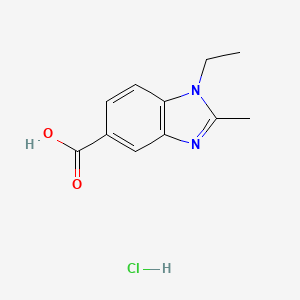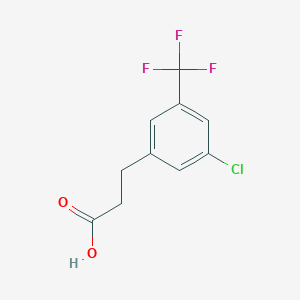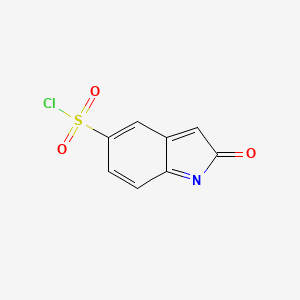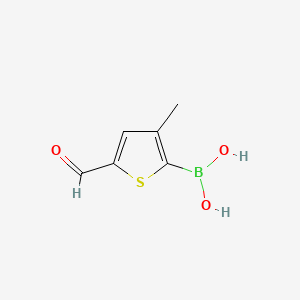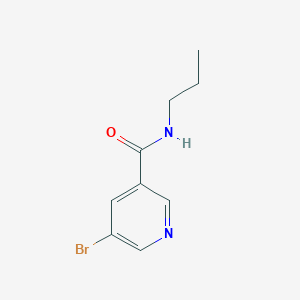
5-Bromo-N-propylnicotinamide
Overview
Description
5-Bromo-N-propylnicotinamide is a chemical compound with the molecular formula C₉H₁₁BrN₂O. It is a derivative of nicotinamide, where a bromine atom is attached to the 5-position of the pyridine ring, and a propyl group is attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with nicotinamide as the starting material.
Bromination: The pyridine ring of nicotinamide is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Propylation: The resulting 5-bromonicotinamide is then propylated using propylamine or propyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated or arylated derivatives of this compound.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-N-propylnicotinamide is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that controls many cellular processes including DNA repair, gene expression, and apoptosis .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its target and exerts its effects . .
Biochemical Analysis
Biochemical Properties
Given its structural similarity to nicotinamide, it may interact with enzymes, proteins, and other biomolecules in a manner similar to nicotinamide derivatives .
Cellular Effects
Based on its structure, it may influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-Bromo-N-propylnicotinamide in animal models have not been reported in the literature .
Scientific Research Applications
5-Bromo-N-propylnicotinamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in biochemical studies to understand the role of nicotinamide derivatives in cellular processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-N-phenylnicotinamide: Similar structure but with a phenyl group instead of a propyl group.
5-Bromo-N-cyclopropylnicotinamide: Similar structure but with a cyclopropyl group instead of a propyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-bromo-N-propylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGZXJPSYXVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675103 | |
| Record name | 5-Bromo-N-propylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-41-9 | |
| Record name | 5-Bromo-N-propylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)
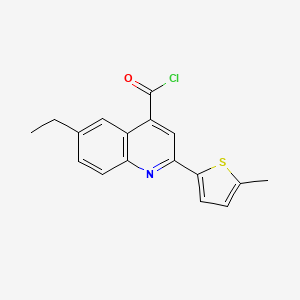
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)
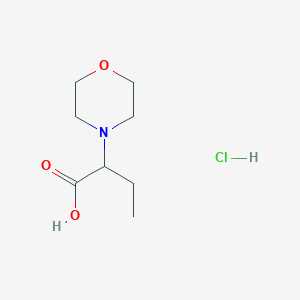
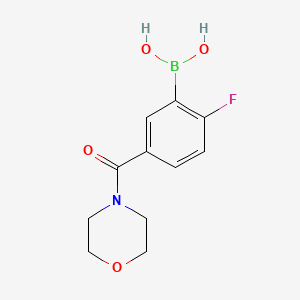
![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)
![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)
